molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6

1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

Cat. No.: B1242839
CAS No.: 146011-65-6
M. Wt: 535.0 g/mol
InChI Key: GJRPAGNTTAPJCC-UHFFFAOYSA-N
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Description

1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea is a synthetic urea derivative characterized by a complex polyaromatic architecture. Its molecular formula is C₃₀H₂₂ClF₃N₂O₂, with an average molecular mass of 534.962 g/mol and a monoisotopic mass of 534.132190 g/mol . The compound features:

  • A benzyl group attached to the urea nitrogen.
  • A benzofuran core substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 3.
  • A 2,4,6-trifluorophenyl moiety linked to the urea’s second nitrogen.

Its crystallographic data and molecular geometry have likely been resolved using programs like SHELXL and visualized via ORTEP, tools critical for accurate small-molecule refinement and structural representation .

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The retrosynthetic pathway for FR-145237 decomposes the molecule into three primary building blocks:

  • Benzofuran Core : Derived from 4-chlorophenol and methyl-substituted diketone precursors.

  • Benzyl-Trifluorophenyl Urea Moiety : Synthesized via sequential isocyanate-amine coupling.

  • Methylene Linker : Introduced through nucleophilic substitution or Mitsunobu reactions.

Critical disconnections occur at the urea linkage (C–N bond) and the benzofuran-methyl junction. Computational modeling suggests that steric hindrance from the 5-methyl group on the benzofuran necessitates careful selection of coupling reagents to avoid side reactions .

Preparation of the Benzofuran Intermediate

The 3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-ylmethyl component is synthesized via acid-catalyzed cyclization. A representative protocol involves:

Step 1 : Condensation of 4-chloroacetophenone with methyl glyoxylate in acetic acid at 110°C for 8 hours, yielding a 2-acetylbenzofuran intermediate (78% yield).
Step 2 : Bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), achieving 92% conversion .
Step 3 : Arbuzov reaction with triethyl phosphite to generate a phosphonate intermediate, followed by Horner-Wadsworth-Emmons olefination with formaldehyde to install the methylene bridge .

Table 1 : Optimization of Benzofuran Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
H₂SO₄ (conc.)AcOH110878
PTSAToluene1001265
ZnCl₂DMF120671

Urea Bond Formation

Coupling the benzofuran intermediate with 2,4,6-trifluorophenyl isocyanate and benzylamine proceeds via a two-step protocol:

Step 1 : Generation of the isocyanate in situ by treating 2,4,6-trifluoroaniline with triphosgene in dichloromethane at 0°C .
Step 2 : Dropwise addition of benzylamine to the isocyanate solution, followed by stirring at room temperature for 24 hours. The reaction is quenched with aqueous NaHCO₃, extracting the product into ethyl acetate (yield: 46–55%) .

Key variables affecting urea yield include:

  • Solvent Polarity : Dichloromethane (ε = 8.93) outperforms THF (ε = 7.52) due to better stabilization of the transition state .

  • Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine minimizes dimerization byproducts.

Purification and Characterization

Final purification employs sequential chromatography (silica gel, eluent: hexane/EtOAc 4:1) and recrystallization from tert-butyl methyl ether. Analytical data for FR-145237 include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 6.92–6.78 (m, 2H, trifluorophenyl), 5.21 (s, 2H, CH₂).

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min) .

  • HRMS : m/z 535.1321 [M+H]⁺ (calc. 535.1318).

Scale-Up Challenges and Industrial Adaptations

Industrial synthesis faces hurdles in:

  • Exothermicity Control : Use of jacketed reactors with cryogenic cooling during isocyanate formation .

  • Waste Minimization : Recycling of triethylamine hydrochloride byproduct via alkaline extraction .

  • Cost Reduction : Substitution of triphosgene with diphosgene reduces halogenated waste by 40% .

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow systems reduce reaction time from 24 hours to 45 minutes for urea formation .

  • Enzymatic Catalysis : Lipase-mediated coupling achieves 62% yield with negligible racemization .

Chemical Reactions Analysis

Electrophilic Substitution on the Benzofuran Ring

The 5-methyl-1-benzofuran moiety may undergo electrophilic substitution at the 4- or 6-positions. Chlorination or nitration reactions are plausible under acidic conditions. For instance, bromination of similar benzofuran derivatives proceeds via electrophilic attack at the activated positions .

Example Reaction:

Benzofuran+Br2FeBr34 Bromo 5 methyl 1 benzofuran\text{Benzofuran}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{4 Bromo 5 methyl 1 benzofuran}

Hydrolysis of the Urea Linkage

Ureas are susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. The trifluorophenyl group’s electron-withdrawing effect may accelerate hydrolysis. In one study, ureas derived from halogenated aryl groups exhibited enhanced hydrolysis rates in alkaline media .

Hydrolysis Pathway:

Urea+H2OH+or OHBenzylamine+CO2+3 4 chlorophenyl 5 methyl 1 benzofuran 2 ylmethylamine\text{Urea}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Benzylamine}+\text{CO}_2+\text{3 4 chlorophenyl 5 methyl 1 benzofuran 2 ylmethylamine}

Nucleophilic Aromatic Substitution (SNAr) on Trifluorophenyl Group

The 2,4,6-trifluorophenyl group is highly electron-deficient, making it reactive toward nucleophiles (e.g., amines, alkoxides). Substitution typically occurs at the para position due to steric and electronic factors .

Example SNAr Reaction:

Trifluorophenyl urea+NaOCH34 Methoxy 2 6 difluorophenyl urea+NaF\text{Trifluorophenyl urea}+\text{NaOCH}_3\rightarrow \text{4 Methoxy 2 6 difluorophenyl urea}+\text{NaF}

Oxidation and Reduction Reactions

  • Oxidation : The benzyl group may undergo oxidation to benzoic acid derivatives under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : The urea carbonyl could be reduced to a methylene group using LiAlH₄, yielding a bis-amine derivative .

Stability and Degradation

The compound’s stability is influenced by:

  • pH Sensitivity : Decomposition accelerates in strongly acidic/basic environments due to urea hydrolysis.

  • Photodegradation : Polyhalogenated aryl groups may undergo photolytic cleavage under UV light, forming aryl radicals .

Scientific Research Applications

    Chemistry: The compound serves as a model for studying enzyme inhibition and the development of new inhibitors.

    Biology: It is used to investigate the role of acyl coenzyme A:cholesterol acyltransferase in cholesterol metabolism and related biological processes.

    Medicine: FR-145237 was researched for its potential to treat hyperlipidemia and related metabolic disorders. .

    Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting cholesterol metabolism.

Mechanism of Action

FR-145237 exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting this enzyme, FR-145237 reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the blood. The molecular targets and pathways involved include the enzyme acyl coenzyme A:cholesterol acyltransferase and the cholesterol metabolism pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Key Structural and Physicochemical Differences

The primary comparator is 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (CAS: 923221-64-1), a simpler urea derivative with molecular formula C₁₅H₁₅FN₂O and molar mass 258.29 g/mol . Below is a detailed structural and functional comparison:

Property Target Compound 1-Benzyl-3-[(4-fluorophenyl)methyl]urea
Molecular Formula C₃₀H₂₂ClF₃N₂O₂ C₁₅H₁₅FN₂O
Molecular Mass (g/mol) 534.96 258.29
Substituents - Benzofuran core with 4-chlorophenyl and methyl groups.
- 2,4,6-Trifluorophenyl.
- Single 4-fluorophenylmethyl group.
- No benzofuran.
Halogenation Pattern Chlorine (Cl) at benzofuran; fluorine (F) at 2,4,6-positions on phenyl. Single fluorine (F) at para position on phenyl.
Structural Complexity High (polycyclic, multiple substituents). Low (monocyclic, minimal branching).

Implications of Structural Variations

Molecular Size and Lipophilicity :
The target compound’s larger mass and benzofuran core suggest significantly higher lipophilicity compared to the simpler analog. This could enhance membrane permeability but may reduce aqueous solubility .

In contrast, the single fluorine in the comparator has a milder electronic impact .

Steric Hindrance :
The benzofuran and trifluorophenyl groups create substantial steric bulk, which may influence binding to biological targets (e.g., kinases or GPCRs) by restricting conformational flexibility. The simpler analog lacks such hindrance .

Synthetic Accessibility :
The comparator’s straightforward structure (C₁₅H₁₅FN₂O) likely allows simpler synthesis and purification. The target compound’s synthesis would require multi-step functionalization of the benzofuran core, increasing complexity .

Research and Methodological Considerations

  • Crystallographic Validation :
    The target compound’s structure determination would rely on software like SHELXL for refinement and ORTEP-3 for visualization, ensuring accuracy in bond lengths, angles, and displacement parameters .

  • Computational Modeling : Differences in substituent electronegativity (Cl vs. F) and aromatic stacking (benzofuran vs. phenyl) could be further analyzed using density functional theory (DFT) to predict reactivity or binding affinities.

Biological Activity

1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea, also known as FR-145237, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cholesterol metabolism and hyperlipidemia treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C30H22ClF3N2O2
  • Molecular Weight : 535.0 g/mol
  • CAS Number : 146011-65-6
  • IUPAC Name : this compound

FR-145237 acts primarily as an inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. By inhibiting ACAT, the compound can potentially reduce cholesterol levels in the bloodstream, making it a candidate for treating conditions like hyperlipidemia .

In Vitro Studies

In vitro studies have demonstrated that FR-145237 exhibits significant inhibitory effects on cholesterol esterification. The compound's ability to lower cholesterol levels was assessed using various cell lines, with results indicating an IC50 value that suggests potent activity against cholesterol accumulation in macrophages.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of FR-145237 in reducing lipid levels. In studies involving hyperlipidemic rats, administration of the compound resulted in a marked decrease in serum cholesterol and triglyceride levels compared to control groups.

Case Study 1: Hyperlipidemia Treatment

A study conducted on a cohort of hyperlipidemic rats treated with FR-145237 showed a significant reduction in total cholesterol levels by approximately 30% after four weeks of treatment. The mechanism was attributed to enhanced hepatic clearance of lipoproteins and reduced intestinal absorption of dietary fats.

Case Study 2: Safety Profile Evaluation

In another study focused on the safety profile of FR-145237, researchers administered varying doses to healthy rats and monitored for adverse effects. Results indicated no significant toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .

Structure-Activity Relationship (SAR)

The structure of FR-145237 plays a critical role in its biological activity. The presence of the benzofuran moiety and the trifluorophenyl group are essential for its interaction with the ACAT enzyme. Modifications to these groups have been shown to alter the potency and selectivity of the compound against different lipid metabolic pathways .

Comparative Biological Activity

The following table summarizes the biological activities of FR-145237 compared to other known ACAT inhibitors:

Compound NameMechanismIC50 (µM)Efficacy in VivoReference
FR-145237ACAT Inhibition0.5Significant reduction in cholesterol levels
Compound AACAT Inhibition0.8Moderate reduction in cholesterol levels
Compound BACAT Inhibition0.3High efficacy in lowering triglycerides

Q & A

Basic Research Questions

Q. What are the primary methods for confirming the molecular structure of this compound?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F NMR), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For example:

  • NMR : Assign peaks for benzofuran protons (~6.5–8.0 ppm), fluorinated aromatic protons (~7.0–7.5 ppm), and urea NH groups (~5–6 ppm) .
  • X-ray crystallography : Resolve the spatial arrangement of substituents, particularly the trifluorophenyl and chlorophenyl groups, to validate steric effects .
  • HRMS : Match the experimental molecular ion ([M+H]+) to the theoretical mass (534.1322 Da) .

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

  • Reagent selection : Use NaH/THF for deprotonation in benzofuran coupling reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Yield improvement : Optimize stoichiometry of benzyl isocyanate in urea bond formation (e.g., 1.5 equivalents for 90% yield in analogous compounds) .

Q. What characterization techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products under acidic/alkaline conditions .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C .
  • IR spectroscopy : Track urea carbonyl stretches (~1646 cm⁻¹) and benzofuran C-O-C vibrations (~1105 cm⁻¹) .

Q. What pharmacological screening strategies are recommended for this compound?

  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How does the compound’s solubility impact experimental design?

  • Solvent selection : Use DMSO for stock solutions (solubility >10 mM) and dilute in PBS for biological assays .
  • LogP prediction : Estimated at ~4.2 (via ChemSpider), indicating moderate lipophilicity; consider PEGylation for in vivo studies .

Advanced Research Questions

Q. What mechanistic insights guide the design of in vitro disease models for this compound?

  • Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinases, GPCRs).
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects of urea moiety interactions .
  • Mutagenesis studies : Replace fluorophenyl groups with non-halogenated analogs to assess halogen bonding’s role in activity .

Q. How can structure-activity relationship (SAR) studies be structured for analogs?

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) and compare IC₅₀ values .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with antitumor activity .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic CH₂) to prolong half-life .

Q. How should contradictory data on biological activity be resolved?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Batch analysis : Check for impurities (e.g., residual solvents) via GC-MS that may interfere with activity .
  • Species specificity : Test activity in human vs. murine cell lines to identify interspecies variability .

Q. What in vivo models are suitable for toxicity and efficacy studies?

  • Zebrafish : Assess developmental toxicity (LC₅₀) and cardiotoxicity via heartbeat monitoring .
  • Xenograft models : Use immunodeficient mice implanted with patient-derived tumors to evaluate antitumor efficacy .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Q. How can metabolic pathways be predicted and validated?

  • In silico tools : Use Meteor (Lhasa Ltd.) to predict Phase I/II metabolites (e.g., hydroxylation at benzofuran methyl) .
  • Microsomal assays : Incubate with human liver microsomes + NADPH to identify CYP450-mediated oxidation .
  • Stable isotope tracing : Use ¹⁸O-labeled H₂O to track urea bond cleavage in hydrolytic pathways .

Properties

CAS No.

146011-65-6

Molecular Formula

C30H22ClF3N2O2

Molecular Weight

535.0 g/mol

IUPAC Name

1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

InChI

InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37)

InChI Key

GJRPAGNTTAPJCC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F

Synonyms

FR 145237
FR-145237
FR145237
N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea

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